molecular formula C27H34N2O4 B379430 (2e)-3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

(2e)-3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B379430
M. Wt: 450.6g/mol
InChI Key: XKWCTPCDMGHMSE-ACCUITESSA-N
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Description

(2e)-3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural components, holds promise for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (2e)-3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, often involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . This method can be adapted to introduce various substituents on the indole ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2e)-3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the indole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to bind with high affinity to various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression . The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Properties

Molecular Formula

C27H34N2O4

Molecular Weight

450.6g/mol

IUPAC Name

(E)-3-[1-[3-[butyl(methyl)amino]-2-hydroxypropyl]indol-3-yl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C27H34N2O4/c1-5-6-15-28(2)18-22(30)19-29-17-21(23-9-7-8-10-24(23)29)11-13-25(31)20-12-14-26(32-3)27(16-20)33-4/h7-14,16-17,22,30H,5-6,15,18-19H2,1-4H3/b13-11+

InChI Key

XKWCTPCDMGHMSE-ACCUITESSA-N

Isomeric SMILES

CCCCN(C)CC(CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC(=C(C=C3)OC)OC)O

SMILES

CCCCN(C)CC(CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC(=C(C=C3)OC)OC)O

Canonical SMILES

CCCCN(C)CC(CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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